Diethyl (4-Bromo-2-fluorophenyl)phosphonate
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Overview
Description
Diethyl (4-Bromo-2-fluorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-bromo-2-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-Bromo-2-fluorophenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-bromo-2-fluorobenzyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the benzyl bromide, leading to the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-Bromo-2-fluorophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Achieved using reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of substituted phosphonates with various functional groups.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives
Scientific Research Applications
Diethyl (4-Bromo-2-fluorophenyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Acts as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of Diethyl (4-Bromo-2-fluorophenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, preventing the enzyme from catalyzing its natural substrate .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-Bromobutyl)phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl 2-bromoethylphosphonate
Uniqueness
Diethyl (4-Bromo-2-fluorophenyl)phosphonate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C10H13BrFO3P |
---|---|
Molecular Weight |
311.08 g/mol |
IUPAC Name |
4-bromo-1-diethoxyphosphoryl-2-fluorobenzene |
InChI |
InChI=1S/C10H13BrFO3P/c1-3-14-16(13,15-4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
PCTBYYVTAFFRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Br)F)OCC |
Origin of Product |
United States |
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